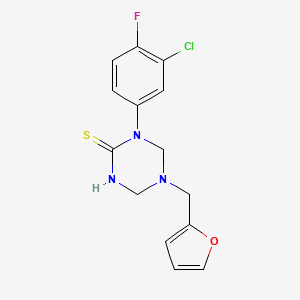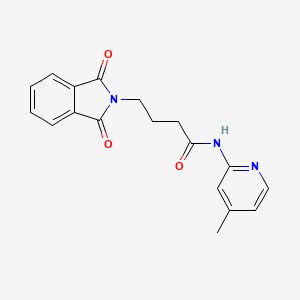![molecular formula C17H18N2O2S B5804000 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5804000.png)
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide, also known as NHBC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. NHBC is a thioamide derivative of 4-isopropylbenzoic acid and has a molecular formula of C16H16N2O2S.
作用機序
The mechanism of action of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of these enzymes and proteins may contribute to the anti-cancer and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in programmed cell death. This compound has also been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. In addition, this compound has been shown to decrease the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix, which may contribute to its anti-cancer and anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. This compound is also stable under normal laboratory conditions, making it suitable for long-term storage. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.
将来の方向性
There are several future directions for the study of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of this compound in vivo and to identify potential side effects. In addition, the mechanism of action of this compound needs to be further elucidated to better understand its biochemical and physiological effects. Finally, studies are needed to determine the potential of this compound as a tool for studying specific enzymes and proteins involved in disease processes.
合成法
The synthesis of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide involves the reaction of 2-aminophenol with 4-isopropylbenzoyl chloride in the presence of triethylamine and carbon disulfide. The resulting product is this compound, which can be purified through recrystallization. The yield of this compound obtained through this method is around 60-70%.
科学的研究の応用
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide has shown potential applications in various fields of biomedical research, including cancer therapy, neurodegenerative diseases, and infectious diseases. This compound has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, this compound has been found to have neuroprotective effects and has been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11(2)12-7-9-13(10-8-12)16(21)19-17(22)18-14-5-3-4-6-15(14)20/h3-11,20H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBNTXXFPUPGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)
![methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5803924.png)
![4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5803925.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5803944.png)

methanone](/img/structure/B5803951.png)
![1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5803953.png)

![N-benzyl-4-[2-(dimethylamino)ethoxy]-6-methyl-2-pyrimidinamine](/img/structure/B5803971.png)
![N-ethyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5803997.png)

![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B5804003.png)